tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is a complex organic compound with significant potential in scientific research and applications. Its molecular formula is , and it has a molecular weight of approximately 436.3 g/mol. The compound is classified under carbamates due to the presence of the carbamate functional group, which is known for its diverse biological activities.
tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate falls into the category of synthetic organic compounds. It combines elements of sulfonamide chemistry with oxadiazole derivatives, making it a subject of interest for medicinal chemistry and agrochemical applications.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of tert-butyl carbamate with an appropriate precursor containing the oxadiazole moiety.
Technical Details:
The molecular structure of tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate can be represented using various chemical notation systems:
InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13...
CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl
The compound features a complex arrangement with multiple functional groups including a dichlorophenyl moiety and an oxadiazole ring. This complexity contributes to its unique chemical properties and potential biological activities.
The compound can undergo various chemical reactions typical for carbamates and oxadiazoles:
Technical Details:
These reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.
The mechanism of action for tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is primarily linked to its interaction with biological targets:
Research studies have shown that compounds containing oxadiazole and sulfonamide functionalities often display significant biological activity, making this compound a candidate for further investigation in pharmacology.
tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is primarily used in:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1